1,2-Propanediol diacrylate is synthesized from 1,2-propanediol and acrylic acid through an esterification reaction. It belongs to the broader class of acrylates, which are widely used in coatings, adhesives, and sealants due to their ability to undergo polymerization upon exposure to UV light or heat . The compound's classification as an acrylate makes it a versatile building block in polymer chemistry.
The synthesis of 1,2-propanediol diacrylate typically involves the following steps:
The molecular structure of 1,2-propanediol diacrylate features two acrylate groups attached to a propanediol backbone. The structural representation can be summarized as follows:
1,2-Propanediol diacrylate participates in various chemical reactions primarily due to its acrylate groups:
The mechanism of action for 1,2-propanediol diacrylate primarily involves its ability to form radicals during polymerization:
This mechanism underpins its effectiveness in creating durable coatings and adhesives that exhibit excellent mechanical properties once cured .
The physical and chemical properties of 1,2-propanediol diacrylate are critical for its application:
1,2-Propanediol diacrylate finds extensive use across various industries due to its versatile properties:
Lipase-mediated transacylation enables regioselective monoacylation of 1,2-propanediol (1,2-PDO) to form monoacrylate intermediates, a critical step toward 1,2-propanediol diacrylate. Candida antarctica lipase B (Novozyme 435) exhibits preferential acylation at the primary hydroxyl group due to steric accessibility, achieving >90% regioselectivity. This specificity arises from the enzyme’s active-site topology, which favors nucleophilic attack by the less hindered primary alcohol over the secondary alcohol. Kinetic studies reveal a ping-pong bi-bi mechanism, where acrylate vinyl esters act as acyl donors, generating vinyl alcohol byproducts that shift equilibrium toward product formation. The reaction follows Michaelis-Menten kinetics, with reported Km values of 15–25 mM for 1,2-PDO and Vmax of 0.8–1.2 mmol·min⁻¹·g⁻¹ under optimal conditions [7].
Nonpolar solvents like tert-butanol significantly enhance 1,2-PDO solubility (up to 300 g/L at 60°C) and stabilize lipase conformation. Binary solvent systems (e.g., tert-butanol:acetonitrile, 7:3 v/v) reduce substrate diffusional limitations by lowering viscosity by 40% compared to monophasic solvents. Computational simulations (COSMO-RS models) demonstrate that solvent polarity indices directly correlate with reaction rates, with logP values >2.0 maximizing enzyme activity. Solvent engineering also suppresses hydrolysis of acrylate esters, increasing diacrylate yield to 85% in 8 hours [7].
Methanol, a byproduct of methyl acrylate transesterification, deactivates Novozyme 435 by stripping essential water molecules from the enzyme’s hydration layer. Stepwise addition of acyl donors maintains methanol concentrations below 50 mM, preserving >80% enzymatic activity. Alternatively, immobilized Pseudomonas fluorescens lipase tolerates methanol up to 200 mM due to its hydrophobic immobilization matrix. Continuous in situ methanol removal via vacuum distillation (50 mbar, 40°C) improves diacrylate productivity by 3.5-fold in packed-bed reactors [7].
Natural producers like Salmonella typhimurium and Klebsiella pneumoniae convert L-rhamnose or L-fucose to S-1,2-PDO under anaerobic conditions via propanediol oxidoreductase, yielding 0.45–0.46 g/g substrate. Clostridium spp. utilize glucose, xylose, or arabinose to produce enantiopure R-1,2-PDO (>99% ee) through methylglyoxal intermediates. Clostridium thermosaccharolyticum HG-8 achieves the highest reported titer (9.05 g/L) and yield (0.20 g/g glucose) in batch fermentations at 60°C and pH 6.0 [2] [4].
Table 1: Microbial Production of 1,2-PDO from Renewable Substrates
Organism | Substrate | Fermentation Mode | 1,2-PDO Titer (g/L) | Yield (g/g) |
---|---|---|---|---|
Clostridium thermosaccharolyticum HG-8 | Glucose | Batch | 9.05 | 0.20 |
Klebsiella pneumoniae | L-Rhamnose | Flask | 1.52 | 0.46 |
Salmonella typhimurium | L-Fucose | Flask | 1.37 | 0.42 |
Lactobacillus buchneri | Lactic acid | Flask | 0.57 | 0.38 |
Overexpression of methylglyoxal synthase (mgs) and NADH-linked glycerol dehydrogenase (dhaD) in E. coli diverts dihydroxyacetone phosphate (DHAP) toward R-1,2-PDO via methylglyoxal and lactaldehyde, improving titers to 0.7 g/L. In Clostridium acetobutylicum, CRISPRi-mediated knockdown of lactate dehydrogenase (ldh) reduces lactic acid byproduct formation by 75%, redirecting carbon flux to 1,2-PDO. Genome-scale metabolic models predict that cofactor balancing (NADH/NAD⁺) increases theoretical yield to 0.65 mol/mol glucose under anaerobic conditions [1] [6].
Table 2: Theoretical Yields of 1,2-PDO from Glucose Under Different Metabolic Scenarios
Host Strain | Pathway | Electron Acceptor | Theoretical Yield (mol/mol glucose) |
---|---|---|---|
Native E. coli | Methylglyoxal | Anaerobic | 0.35 |
Engineered E. coli | mgs + gldA overexpression | Anaerobic | 0.52 |
Clostridium sp. | Reductive branch | Anaerobic | 0.65 |
L-Rhamnose undergoes anaerobic degradation via isomerization to rhamnulose, phosphorylated to rhamnulose-1-phosphate, and cleaved to lactaldehyde and dihydroxyacetone phosphate. Salmonella typhimurium reduces lactaldehyde to S-1,2-PDO using a propanediol oxidoreductase induced exclusively under anoxia. This enzyme is oxygen-sensitive, explaining the strict anaerobic requirement for 1,2-PDO formation. Desulfovibrio spp. employ NAD⁺-dependent dehydrogenases to catabolize 1,2-PDO into propionaldehyde and propionate, though this pathway is reversible under glycerol limitation [3] [7].
Table 3: Key Enzymes in Anaerobic L-Rhamnose Degradation to 1,2-PDO
Enzyme | Gene | Function | Cofactor Requirement |
---|---|---|---|
L-Rhamnose isomerase | rhaA | Converts L-rhamnose to L-rhamnulose | None |
Rhamnulose kinase | rhaB | Phosphorylates L-rhamnulose | ATP |
Rhamnulose-1-P aldolase | rhaC | Cleaves rhamnulose-1-P to lactaldehyde + DHAP | None |
Propanediol oxidoreductase | fucO | Reduces lactaldehyde to S-1,2-PDO | NADH |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1